molecular formula C19H24N2O3 B4995200 N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea

N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No. B4995200
M. Wt: 328.4 g/mol
InChI Key: YIUXOBFPBUZPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea, also known as ABDU, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. ABDU is a highly selective inhibitor of the enzyme soluble adenylyl cyclase (sAC), which plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. The unique properties of ABDU make it a promising tool for investigating the physiological and biochemical effects of sAC inhibition.

Mechanism of Action

N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea acts as a highly selective inhibitor of sAC, binding to the enzyme's catalytic site and preventing the conversion of ATP to cAMP. This inhibition of sAC activity leads to a decrease in intracellular cAMP levels, which can have downstream effects on various physiological processes. The specificity of this compound for sAC makes it a valuable tool for investigating the specific role of this enzyme in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of sAC by this compound has been shown to have a variety of biochemical and physiological effects. Inhibition of sAC has been shown to decrease cAMP levels in sperm cells, leading to a decrease in motility and subsequent fertilization potential. In cardiac cells, sAC inhibition has been shown to decrease heart rate and contractility, suggesting a role for sAC in regulating cardiac function. Additionally, sAC has been implicated in the regulation of ion channels and neurotransmitter release in the brain, making this compound a potential tool for investigating these processes as well.

Advantages and Limitations for Lab Experiments

The use of N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea as a research tool has several advantages and limitations. One advantage is its high selectivity for sAC, allowing for the investigation of the specific role of this enzyme in various physiological processes. Additionally, the synthesis of this compound has been optimized to produce high yields of pure compound, making it readily available for research purposes. However, one limitation of this compound is its potential for off-target effects, as sAC is not the only enzyme that can convert ATP to cAMP. Additionally, the effects of sAC inhibition may vary depending on the cell type and experimental conditions, making careful experimental design and interpretation necessary.

Future Directions

There are several potential future directions for the use of N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea in scientific research. One direction is the investigation of the role of sAC in various neurological processes, such as the regulation of ion channels and neurotransmitter release. Additionally, this compound may be useful in investigating the role of sAC in various disease states, such as heart failure or infertility. Finally, the development of more selective inhibitors of sAC may allow for even more precise investigation of the specific role of this enzyme in various physiological processes.

Synthesis Methods

The synthesis of N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea involves a multi-step process that begins with the reaction of 1,3-benzodioxole with 1-adamantanamine to form a benzodioxole-amine intermediate. This intermediate is then reacted with isocyanate to produce the final this compound product. The synthesis of this compound has been optimized to produce high yields of pure compound, making it readily available for research purposes.

Scientific Research Applications

N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea has been used in a variety of research applications to investigate the role of sAC in various physiological processes. One such application is in the study of sperm motility, where sAC has been shown to play a crucial role in regulating cAMP levels and subsequent flagellar movement. This compound has been used to selectively inhibit sAC in sperm cells, allowing for the investigation of the specific role of sAC in this process. Additionally, this compound has been used in studies of cardiac function, where sAC has been implicated in the regulation of heart rate and contractility.

properties

IUPAC Name

1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-18(20-10-12-1-2-16-17(6-12)24-11-23-16)21-19-7-13-3-14(8-19)5-15(4-13)9-19/h1-2,6,13-15H,3-5,7-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUXOBFPBUZPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329636
Record name 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351162-26-0
Record name 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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